molecular formula C7H15ClN2 B14610302 1-(2-Chloroethyl)-1,4-diazepane CAS No. 59044-47-2

1-(2-Chloroethyl)-1,4-diazepane

Cat. No.: B14610302
CAS No.: 59044-47-2
M. Wt: 162.66 g/mol
InChI Key: RTDFZXQWSIAAAV-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a chloroethyl group attached to a diazepane ring

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

1-(2-Chloroethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide, while oxidation with hydrogen peroxide forms the corresponding oxide .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1,4-diazepane involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

The molecular targets of this compound include guanine bases in DNA, which are particularly susceptible to alkylation. The formation of DNA cross-links prevents the separation of DNA strands, thereby inhibiting cell division and leading to cell death .

Comparison with Similar Compounds

1-(2-Chloroethyl)-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research is needed to fully explore its potential and expand its applications in various fields.

Properties

CAS No.

59044-47-2

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

1-(2-chloroethyl)-1,4-diazepane

InChI

InChI=1S/C7H15ClN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2

InChI Key

RTDFZXQWSIAAAV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CCCl

Origin of Product

United States

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